1-Hydroxyuracil
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Overview
Description
1-Hydroxyuracil is a derivative of uracil, a nucleic acid base. It is formed by the action of hydroxyl radicals on DNA and is considered a biomarker of DNA damage . This compound has been studied in relation to various toxicological effects, including its role in cancer development and neurodegenerative diseases .
Preparation Methods
1-Hydroxyuracil can be synthesized through several methods:
Cyclization Reactions: Functionalized ureas can be cyclized with ethyl 3,3-diethoxy-2-methylpropionate to form this compound derivatives.
Industrial Production: Large-scale production methods often involve the use of advanced chemical reactors to ensure precise control over reaction conditions, such as temperature, pressure, and pH.
Chemical Reactions Analysis
1-Hydroxyuracil undergoes various chemical reactions:
Oxidation: It can be oxidized to form uracil derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into other uracil derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various uracil derivatives with altered functional groups.
Scientific Research Applications
1-Hydroxyuracil has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research has focused on its role in cancer development and neurodegenerative diseases.
Mechanism of Action
1-Hydroxyuracil exerts its effects primarily through its interaction with DNA:
Comparison with Similar Compounds
1-Hydroxyuracil is unique compared to other similar compounds:
5-Hydroxyuracil: Another derivative of uracil, formed by similar mechanisms but with different biological effects.
Barbituric Acid: A pyrimidine derivative that can also be named malonylurea or hydroxyuracil.
1-(Hydroxyalkoxy)pyrimidines: These are derivatives of uracil with different functional groups, used in the synthesis of acyclonucleosides.
This compound stands out due to its specific role as a biomarker of DNA damage and its involvement in various toxicological effects, making it a compound of significant interest in scientific research .
Properties
CAS No. |
696-12-8 |
---|---|
Molecular Formula |
C4H4N2O3 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
1-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O3/c7-3-1-2-6(9)4(8)5-3/h1-2,9H,(H,5,7,8) |
InChI Key |
YLDISKWYZFVQIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)O |
Origin of Product |
United States |
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